molecular formula C16H10O4 B1674926 LLL3 CAS No. 63972-38-3

LLL3

Cat. No.: B1674926
CAS No.: 63972-38-3
M. Wt: 266.25 g/mol
InChI Key: RROLKYCVTJGMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LLL3 is a small-molecule inhibitor targeting the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, a critical driver of tumor survival, proliferation, and immune evasion. Developed at Ohio State University (OSU), this compound binds to a lateral pocket near the phosphorylated tyrosine 705 (pTyr705) residue on STAT3 monomers, disrupting its dimerization and subsequent DNA-binding activity . This inhibition reduces transcriptional activation of downstream oncogenic targets like survivin, VEGF, and MMP2, ultimately inducing caspase-3/7-mediated apoptosis in cancer cells . Preclinical studies highlight its efficacy in osteosarcoma (OSA), glioblastoma (GBM), and other STAT3-driven malignancies . Notably, this compound also exhibits cross-reactivity with STAT1, suppressing its DNA-binding activity in a sequence-dependent manner, which may reduce off-target effects in cancer therapy .

Properties

CAS No.

63972-38-3

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

1-acetyl-5-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C16H10O4/c1-8(17)9-4-2-5-10-13(9)15(19)11-6-3-7-12(18)14(11)16(10)20/h2-7,18H,1H3

InChI Key

RROLKYCVTJGMND-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O

Canonical SMILES

CC(=O)C1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LLL3;  LLL-3;  LLL 3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

LLL3 can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 1,5-dihydroxyanthraquinone with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the production process .

Mechanism of Action

The mechanism of action of LLL3 involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and apoptosis in cancer cells . The compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar STAT-Targeting Compounds

Mechanistic Differences

Compound Target Mechanism of Action Key Findings References
LLL3 STAT3/STAT1 Binds lateral pocket near pTyr705, inhibits dimerization and DNA binding. Reduces STAT3 DNA binding to 40% of baseline in cells; 8-fold STAT1 inhibition at high-affinity sites.
LLL12 STAT3 Directly blocks STAT3 SH2 domain, preventing dimerization. Induces apoptosis in OSA and GBM; less sequence-specific than this compound.
FLLL32 STAT3 Curcumin-derived inhibitor targeting the SH2 domain. Reduces OSA cell viability but lacks STAT1 cross-reactivity.
STA-21 STAT3 SH2 domain inhibitor; suppresses stemness in glioblastoma stem cells (GSCs). Less potent than this compound in vivo; limited translational data.
STX-0119 STAT3 Inhibits dimerization by binding to the coiled-coil domain. Preclinical efficacy in lymphoma; no reported STAT1 activity.

Efficacy in Preclinical Models

  • This compound vs. LLL12 : While both suppress STAT3 transcriptional activity, this compound demonstrates superior sequence specificity. In STAT1 assays, this compound reduces high-affinity DNA binding by 8-fold (to 12.6% of control) compared to LLL12 analogs (27.9%) .
  • This compound vs.
  • This compound vs. STA-21 : STA-21 analogs like LLL12 lack this compound’s dual STAT3/STAT1 inhibitory profile, limiting their utility in cancers with STAT1 dysregulation .

Selectivity and Off-Target Effects

This compound’s sequence-dependent STAT1 inhibition distinguishes it from broader STAT3 inhibitors. For example, at "half-site" DNA motifs with low affinity, this compound only reduces STAT1 binding by 1.7-fold (59.4% of control) versus 4.7-fold at high-affinity sites, suggesting nuanced therapeutic targeting .

Key Research Findings

  • Osteosarcoma: this compound reduces survivin and VEGF expression by >50% in canine and human OSA cell lines, with apoptosis induction comparable to siRNA-mediated STAT3 knockdown .
  • Cross-Reactivity : this compound inhibits STAT1 binding to high-affinity GAS motifs (e.g., in interferon-responsive genes), a feature absent in LLL12 and FLLL32 .
  • Translational Potential: In canine OSA trials, this compound’s pharmacokinetics and toxicity profile support its advancement to clinical testing .

Clinical Implications

Challenges include optimizing bioavailability and minimizing STAT1-related immune suppression. However, this compound’s sequence-specific effects and dual STAT3/STAT1 inhibition position it as a candidate for combination therapies in STAT3/STAT1-coactivated cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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